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molecular formula C9H12N2O4 B135267 2-((4-Methoxy-3-nitrophenyl)amino)ethanol CAS No. 125418-72-6

2-((4-Methoxy-3-nitrophenyl)amino)ethanol

Cat. No. B135267
M. Wt: 212.2 g/mol
InChI Key: BGANLZMZHWJPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05508467

Procedure details

A mixture of 168.2 g of 4-amino-2-nitroanisole, 42.8 g of calcium hydroxide and 5 g of tetraethylene glycol dimethylether in 1500 g of aqueous monoethylene glycol dimethylether is reacted in accordance with the instructions of Example 1 with 150 g of 2-chloroethyl chloroformate and, after separation of the phases, with 370.6 g of 50% strength potassium hydroxide. After working up analogously to Example 1, yellow-red crystals are obtained.
Quantity
168.2 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1500 g
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[OH-].[Ca+2].[OH-].C[O:17][CH2:18][CH2:19]OCCOCCOCCOC.ClC(OCCCl)=O>COCCOC>[OH:17][CH2:18][CH2:19][NH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
168.2 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
42.8 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
5 g
Type
reactant
Smiles
COCCOCCOCCOCCOC
Name
Quantity
1500 g
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
ClC(=O)OCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after separation of the phases
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
OCCNC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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